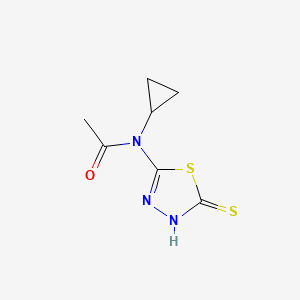

N-cyclopropyl-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-cyclopropyl-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)acetamide is a chemical compound with the molecular formula C7H9N3OS2 and a molecular weight of 215.3 g/mol . This compound is characterized by the presence of a cyclopropyl group, a sulfanyl group, and a 1,3,4-thiadiazole ring, making it a unique and interesting molecule for various scientific applications.

Mecanismo De Acción

Target of Action

Similar compounds, such as 1,3,4-thiadiazole derivatives, have been known to disrupt processes related to dna replication .

Mode of Action

It can be inferred from related compounds that it may interact with its targets to disrupt dna replication processes .

Biochemical Pathways

It is known that 1,3,4-thiadiazole derivatives can inhibit the replication of both bacterial and cancer cells , suggesting that they may affect pathways related to cell division and growth.

Result of Action

Based on the known effects of similar compounds, it can be inferred that it may inhibit the replication of both bacterial and cancer cells .

Análisis Bioquímico

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules .

Cellular Effects

It is speculated that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Further in vitro or in vivo studies are needed to elucidate these aspects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of cyclopropylamine with 5-sulfanyl-1,3,4-thiadiazole-2-thiol

Actividad Biológica

N-cyclopropyl-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the following chemical formula:

- Molecular Formula : C₇H₉N₃OS₂

- IUPAC Name : N-cyclopropyl-N-(5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)acetamide

The compound features a cyclopropyl group attached to a thiadiazole ring, which is known for its potential pharmacological activities.

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiadiazole derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

| Cell Line | IC50 (µg/mL) | Reference |

|---|---|---|

| HCT116 (colon cancer) | 3.29 | |

| H460 (lung cancer) | 10.0 | |

| MCF-7 (breast cancer) | 0.28 |

The structure–activity relationship (SAR) studies indicate that modifications on the thiadiazole ring can significantly enhance cytotoxicity against these cancer types.

Antimicrobial Activity

Thiadiazole derivatives have also been evaluated for their antimicrobial properties. A study indicated that certain derivatives exhibited significant antibacterial and antifungal activities. While specific data for this compound is limited, related compounds have shown effectiveness against various pathogens.

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Inhibition of Enzymatic Activity : Some derivatives act as inhibitors of key enzymes involved in cancer cell proliferation and survival.

- Induction of Apoptosis : Evidence suggests that certain thiadiazole compounds can trigger apoptotic pathways in cancer cells.

- Antioxidant Properties : The presence of sulfur in the structure may contribute to free radical scavenging activities.

Study 1: Synthesis and Bioactivity Evaluation

A study published in the Asian Journal of Chemistry detailed the synthesis of various thiadiazole derivatives and their bioactivity profiles. Among them, this compound was noted for its moderate cytotoxic effects against multiple cancer cell lines .

Study 2: Structural Analysis and Anticancer Potential

Another investigation focused on the structural analysis of thiadiazole derivatives using computational methods to predict their biological activity. The findings suggested that modifications at the C-5 position significantly influence anticancer efficacy .

Propiedades

IUPAC Name |

N-cyclopropyl-N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3OS2/c1-4(11)10(5-2-3-5)6-8-9-7(12)13-6/h5H,2-3H2,1H3,(H,9,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDDCQVVNJNDNJZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C1CC1)C2=NNC(=S)S2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.